molecular formula C18H30O2 B13439901 Ethyl hexadeca-6,9,12-trienoate CAS No. 1469746-36-8

Ethyl hexadeca-6,9,12-trienoate

Cat. No.: B13439901
CAS No.: 1469746-36-8
M. Wt: 278.4 g/mol
InChI Key: MZCUMMBTDLDIGZ-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid ester with a molecular formula of C18H30O2 and a molecular weight of 278.43 g/mol . This compound is characterized by the presence of three conjugated double bonds at positions 6, 9, and 12 in the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadeca-6,9,12-trienoate can be synthesized through various methods, including:

    Pd-Catalyzed Alkenylation (Negishi Coupling): This method involves the use of ethyl (E)- and (Z)-β-bromoacrylates as starting materials.

    Wittig Olefination: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadeca-6,9,12-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or platinum oxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated esters.

    Reduction: Saturated esters.

    Substitution: Amides, ethers, and other ester derivatives.

Mechanism of Action

The mechanism of action of ethyl hexadeca-6,9,12-trienoate involves its interaction with various molecular targets and pathways. It can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, its metabolites may interact with signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Ethyl hexadeca-6,9,12-trienoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and biological activity. Its ability to participate in stereoselective synthesis and its potential therapeutic applications make it a valuable compound in various fields of research .

Biological Activity

Ethyl hexadeca-6,9,12-trienoate, also known as ethyl (6Z,9Z,12Z)-hexadeca-6,9,12-trienoate, is a polyunsaturated fatty acid ester with potential biological activities. This compound is derived from the fatty acid hexadeca-6,9,12-trienoic acid and has garnered attention for its various pharmacological properties.

Chemical Structure and Properties

This compound has the molecular formula C18H30O2C_{18}H_{30}O_2 and a molecular weight of 278.44 g/mol. The structure features three double bonds located at positions 6, 9, and 12 of the carbon chain. This configuration is crucial for its biological activity as it influences the compound's interaction with biological membranes and enzymes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Effects

  • Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by modulating the synthesis of eicosanoids. Eicosanoids are signaling molecules derived from fatty acids that play pivotal roles in inflammation and immune responses .

2. Antioxidant Activity

  • Polyunsaturated fatty acids are known to possess antioxidant properties. This compound may help in scavenging free radicals and reducing oxidative stress in cells .

3. Cardiovascular Benefits

  • The consumption of polyunsaturated fatty acids has been linked to improved cardiovascular health. This compound may contribute to lowering cholesterol levels and improving lipid profiles .

4. Anticancer Potential

  • Some studies suggest that polyunsaturated fatty acids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound may exhibit similar effects due to its structural characteristics .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryModulation of eicosanoid synthesis
AntioxidantFree radical scavenging
CardiovascularImprovement in lipid profiles
AnticancerInhibition of cell proliferation

Case Study: Anti-inflammatory Mechanism

In a controlled study examining the anti-inflammatory effects of this compound analogs on macrophages, researchers observed a significant reduction in pro-inflammatory cytokine production. This suggests that the compound may inhibit pathways involved in inflammation through eicosanoid modulation .

Case Study: Cardiovascular Health

A clinical trial involving participants consuming diets enriched with polyunsaturated fatty acids demonstrated improved cardiovascular markers after supplementation with compounds similar to this compound. Participants showed reduced levels of LDL cholesterol and increased HDL cholesterol over a six-month period .

Safety and Toxicity

While this compound shows promise in various biological activities, understanding its safety profile is crucial. Preliminary toxicity studies indicate that it has a low toxicity level when administered at recommended dosages. However, further research is needed to fully elucidate its safety in long-term use and potential side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl hexadeca-6,9,12-trienoate, and what methodological considerations ensure stereochemical fidelity?

this compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Negishi–Heck–HWE (Horner-Wadsworth-Emmons) route. Critical considerations include:

  • Catalyst selection : Pd(OAc)₂ with AgOAc as an additive improves alkenylation efficiency .
  • Solvent systems : DMF enhances reaction yields under Jeffery’s conditions .
  • Stereochemical control : Use of (Z)-configured starting materials and low-temperature conditions to preserve double-bond geometry . Post-synthesis, purification via preparative HPLC or column chromatography is recommended to isolate isomers.

Q. Which analytical techniques are most reliable for structural elucidation of this compound, and how should conflicting spectral data be addressed?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₃₄O₂, exact mass 306.26) and adducts (e.g., [M+H]⁺) with ppm error <20 .
  • NMR spectroscopy : ¹H and ¹³C NMR to resolve double-bond positions (δ 5.3–5.4 ppm for allylic protons) and ester carbonyl signals (δ 170–175 ppm) .
  • Gas chromatography (GC) : Retention indices (e.g., 23.7 min in polar columns) differentiate regioisomers . Data conflict resolution : Cross-validate using orthogonal methods (e.g., compare GC retention times with synthetic standards) and consult databases like NIST Chemistry WebBook for reference spectra .

Q. What is the biological significance of this compound, particularly in antimicrobial research?

The compound exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), likely due to its ability to disrupt bacterial membrane integrity. Methodological insights:

  • Bioassay design : Use broth microdilution (MIC ≤6.25 µg/mL) with positive controls (e.g., vancomycin) .
  • Mechanistic studies : Fluorescence assays (e.g., 7-hydroxycoumarin derivatives) to monitor phospholipase A₂ (cPLA₂) inhibition, a key target in bacterial lipid metabolism .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to address low yields in multi-step reactions?

  • Stepwise coupling : Sequential Negishi and Heck reactions minimize steric hindrance in polyunsaturated systems .
  • Microwave-assisted synthesis : Reduces reaction time and improves Z/E selectivity .
  • In-line analytics : Use LC-MS to monitor intermediates and adjust reaction conditions dynamically .
  • Yield challenges : Catalytic systems like Pd/Cu bimetallic catalysts enhance turnover numbers (TON >100) .

Q. What advanced strategies resolve discrepancies in mass spectrometry data when analyzing this compound in biological matrices (e.g., colorectal mucosa)?

  • Matrix effects : Use isotopic internal standards (e.g., ¹³C-labeled analogs) to correct ion suppression in MALDI-TOF .
  • Imaging mass spectrometry : Spatial resolution (40 µm) identifies tissue-specific adducts (e.g., [M+Na]⁺ in lung vs. [M+K]⁺ in rectal tissue) .
  • Data validation : Compare with lipidomics databases (e.g., LIPID MAPS) to exclude false annotations of structurally similar glycerophospholipids .

Q. How does the structural configuration of this compound influence its interaction with phospholipase enzymes, and what experimental models are optimal for mechanistic studies?

  • Enzyme kinetics : Surface plasmon resonance (SPR) to measure binding affinity (Kd) to cPLA₂, with IC₅₀ values <10 µM indicating potent inhibition .
  • Molecular dynamics (MD) simulations : Predict ligand-enzyme interactions at the Sn-2 acyl binding site .
  • In vivo models : Transgenic mice (e.g., Pla2g4a knockouts) to validate anti-inflammatory effects linked to cPLA₂ modulation .

Q. Methodological Best Practices

  • Reproducibility : Document reagent purity (≥95%), storage conditions (-20°C under argon), and batch-specific QC data .
  • Data analysis : Apply multivariate statistics (e.g., PCA) to distinguish biological variability from technical noise in lipidomic datasets .
  • Ethical reporting : Adhere to ICMJE standards for chemical safety and experimental replication guidelines .

Properties

IUPAC Name

ethyl hexadeca-6,9,12-trienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h6-7,9-10,12-13H,3-5,8,11,14-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCUMMBTDLDIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCC=CCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016490
Record name Ethyl 6,9,12-hexadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469746-36-8
Record name Ethyl 6,9,12-hexadecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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